molecular formula C12H24O2S B8674990 Methyl 3-(octylthio)propionate CAS No. 70655-40-2

Methyl 3-(octylthio)propionate

Cat. No.: B8674990
CAS No.: 70655-40-2
M. Wt: 232.38 g/mol
InChI Key: MNQFQCKJFZVCMS-UHFFFAOYSA-N
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Description

Methyl 3-(octylthio)propionate is a sulfur-containing organic ester with the general formula C₁₂H₂₄O₂S (inferred from analogs). It consists of a propionate backbone esterified with a methyl group and substituted at the β-position with an octylthio (-S-C₈H₁₇) moiety. This compound belongs to the family of thioether-propionate esters, which are characterized by their sulfur-based substituents and ester functionalities.

Properties

CAS No.

70655-40-2

Molecular Formula

C12H24O2S

Molecular Weight

232.38 g/mol

IUPAC Name

methyl 3-octylsulfanylpropanoate

InChI

InChI=1S/C12H24O2S/c1-3-4-5-6-7-8-10-15-11-9-12(13)14-2/h3-11H2,1-2H3

InChI Key

MNQFQCKJFZVCMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 3-(octylthio)propionate with key analogs based on substituents, molecular formulas, and physical properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound -S-C₈H₁₇ (octylthio) C₁₂H₂₄O₂S 240.38 (calc.) Hypothesized: Higher lipophilicity, low water solubility Inferred
Methyl 3-(methylthio)propionate -S-CH₃ C₅H₁₀O₂S 134.19 Boiling point: ~166°C; used in organic synthesis and agrochemicals
Methyl 3-(phenylthio)propionate -S-C₆H₅ (phenyl) C₁₀H₁₂O₂S 196.26 Solid at RT; applications in polymer chemistry
Methyl 3-(benzylthio)propionate -S-CH₂C₆H₅ C₁₁H₁₄O₂S 210.29 Liquid; used as a flavoring intermediate
Methyl 3-(2-thienyl)propionate -S-C₄H₃S (thienyl) C₈H₁₀O₂S 170.23 Colorless oil; precursor in pharmaceutical synthesis
Methyl 3-mercaptopropionate -SH (thiol) C₄H₈O₂S 120.17 Volatile liquid; used in crosslinking polymers
Key Observations:
  • Substituent Effects: Alkyl Chains: Longer alkyl chains (e.g., octyl) increase molecular weight and lipophilicity, reducing water solubility. This contrasts with methylthio analogs, which are more volatile (e.g., boiling point ~166°C for methylthio vs. estimated >250°C for octylthio) . Aromatic vs. Aliphatic: Phenylthio and benzylthio derivatives exhibit higher molecular rigidity, influencing phase behavior (e.g., phenylthio is solid at room temperature) .

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-(octylthio)propionate in laboratory settings?

this compound contains a reactive thiol group, necessitating stringent safety measures. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in tightly sealed containers away from oxidizers and ignition sources (e.g., static electricity, open flames) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can this compound be synthesized while minimizing side reactions involving the thiol group?

The synthesis requires controlled conditions to prevent oxidation or disulfide formation:

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to shield the thiol group from oxygen .
  • Catalysts : Use radical inhibitors (e.g., BHT) or metal chelators to suppress unwanted polymerization .
  • Purification : Employ low-temperature distillation or column chromatography to isolate the product from by-products .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can verify the octylthio moiety and ester linkage via characteristic shifts (e.g., δ ~2.8 ppm for S-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C12_{12}H24_{24}O2_2S, MW 256.38) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software can resolve bond lengths and angles .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Accelerated Aging Studies : Incubate the compound at 40–80°C and pH 3–9, monitoring degradation via HPLC. Thioesters typically hydrolyze faster under alkaline conditions .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates and predict shelf life. For example, activation energy (EaE_a) calculations reveal susceptibility to thermal breakdown .

Q. What mechanisms underlie this compound’s reported biological activity (e.g., nitrification inhibition)?

  • Enzyme Assays : Test inhibition of ammonia monooxygenase (AMO) in Nitrosomonas europaea via spectrophotometric detection of hydroxylamine accumulation .
  • Isotopic Labeling : Use 15N^{15}N-tracing in soil microcosms to quantify reduced nitrate production, linking activity to microbial pathways .

Q. How can this compound be functionalized for protein conjugation or polymer crosslinking?

  • Thiol-Disulfide Exchange : React with pyridyl disulfide-modified proteins (e.g., using N-succinimidyl 3-(2-pyridyldithio)propionate) to form reversible disulfide bonds .
  • Radical-Mediated Grafting : Initiate polymerization with AIBN to incorporate the compound into thiol-ene networks .

Q. What ecotoxicological assessments are critical for evaluating this compound’s environmental impact?

  • Aquatic Toxicity : Perform OECD 202 Daphnia magna immobilization tests at 0.1–10 mg/L to determine EC50_{50} values .
  • Biodegradation : Use OECD 301B (CO2_2 evolution test) to assess microbial degradation in soil/water matrices .

Q. How can reaction conditions be optimized to maximize yield and purity of this compound?

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., THF vs. hexane), catalyst loading (e.g., H2_2SO4_4), and reaction time to identify optimal parameters .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor thiol conversion in real time .

Q. What degradation by-products are formed under UV exposure, and how can they be characterized?

  • Photolysis Studies : Expose to UV-C (254 nm) and analyze products via GC-MS. Common by-products include octyl disulfides and propionic acid derivatives .
  • Quantum Chemistry Modeling : Calculate bond dissociation energies (BDEs) to predict cleavage sites (e.g., S-C bonds) .

Q. Can this compound act as a pro-drug or enzyme inhibitor in medicinal chemistry applications?

  • Docking Simulations : Screen against cysteine proteases (e.g., caspase-3) to assess binding affinity via AutoDock Vina .
  • In Vitro Assays : Measure IC50_{50} values for enzyme inhibition using fluorogenic substrates (e.g., Z-DEVD-AMC for caspases) .

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